Methyl 4-pentylaminobenzoate
Description
Methyl 4-pentylaminobenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and a pentylamino substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(pentylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-10-14-12-8-6-11(7-9-12)13(15)16-2/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
NRTVXWKIBCMEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Acetamido-2-Hydroxybenzoate ()
- Structural Differences: Features an acetamido group (CH₃CONH-) at the para position and a hydroxyl group (-OH) at the ortho position, contrasting with Methyl 4-pentylaminobenzoate’s pentylamino (-NH-C₅H₁₁) and lack of hydroxyl groups.
- Reactivity: The hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate enhances hydrogen bonding and acidity (pKa ~8–10), whereas the pentylamino group in this compound may act as a weak base (pKa ~9–11) .
- Synthesis: Methyl 4-acetamido-2-hydroxybenzoate is synthesized via acetylation of 4-aminosalicylic acid derivatives, whereas this compound likely involves alkylation of 4-aminobenzoic acid followed by esterification.
Methyl 4-Dimethylaminobenzoate ()
- Structural Differences: Contains a dimethylamino (-N(CH₃)₂) group instead of a primary pentylamino chain.
- Lipophilicity: The pentyl chain in this compound increases logP (estimated ~2.5–3.5) compared to the more polar dimethylamino derivative (logP ~1.5–2.0), affecting membrane permeability in biological systems .
- Applications: Dimethylamino derivatives are often used as UV absorbers or catalysts, while longer alkyl chains (e.g., pentyl) may enhance surfactant or antimicrobial properties.
Terpenoid-Derived Methyl Esters ()
- Structural Contrast : Compounds like sandaracopimaric acid methyl ester () are tricyclic diterpene esters, differing entirely from the aromatic benzoate structure.
- Physical Properties: Terpenoid esters typically exhibit higher molecular weights (>300 g/mol) and lower water solubility compared to this compound (MW ~237 g/mol).
- Natural vs. Synthetic: Terpenoid esters are often isolated from resins (e.g., Austrocedrus chilensis), whereas this compound is synthetically derived, suggesting divergent applications in materials science versus pharmaceuticals .
Physicochemical Property Analysis
Q & A
Q. Q1. What are the established synthetic routes for Methyl 4-pentylaminobenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via condensation of 4-pentylaminobenzoic acid with methanol in the presence of catalytic sulfuric acid or via esterification using thionyl chloride (SOCl₂) to activate the carboxyl group . Reaction optimization should consider:
- Temperature : Elevated temperatures (~100°C) improve esterification efficiency but may degrade thermally sensitive intermediates.
- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance protonation of the carbonyl group, accelerating nucleophilic attack by methanol.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses involving amine-functionalized precursors .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Approach :
- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity. Compare retention times against certified reference materials (CRMs) .
- Spectroscopy :
- ¹H/¹³C-NMR : Confirm ester and pentylamine moieties. Key signals:
- Ester methyl group: δ ~3.8–3.9 ppm (¹H).
- Aromatic protons: δ ~6.8–8.0 ppm (¹H).
- Melting Point : Compare observed mp (e.g., 125–128°C) with literature values to detect impurities .
Advanced Research Questions
Q. Q3. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inert results) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and use positive controls (e.g., ampicillin for bacteria).
- Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS to detect degradation products .
- Target specificity : Use molecular docking simulations to predict binding affinities to enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .
Q. Q4. How can researchers design experiments to study the interaction of this compound with lipid bilayers or proteins?
Experimental Design :
- Lipid Bilayers :
- Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes.
- Conduct MD simulations to model partitioning behavior of the pentylamine chain .
- Protein Interactions :
Q. Q5. What are the challenges in optimizing this compound for drug delivery systems, and how can they be addressed?
Key Challenges :
- Low aqueous solubility : Modify formulation using cyclodextrin inclusion complexes or nanoemulsions.
- Metabolic instability : Introduce deuterium at labile positions (e.g., methyl ester) to prolong half-life .
Validation Steps : - In vitro permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
- Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models .
Q. Q6. How should researchers address batch-to-batch variability in synthesis?
- Quality Control (QC) : Implement in-process checks (e.g., TLC at each reaction step).
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) affecting reproducibility .
- Documentation : Adhere to FAIR data principles—ensure metadata (e.g., solvent lot numbers, humidity) are recorded .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
